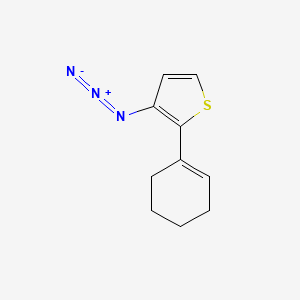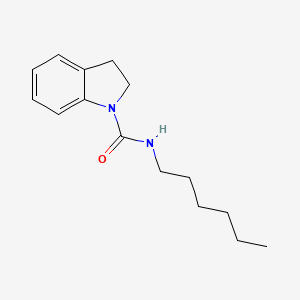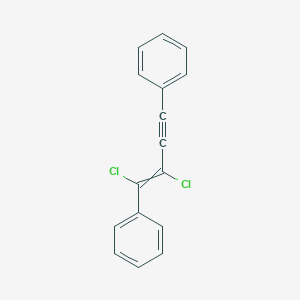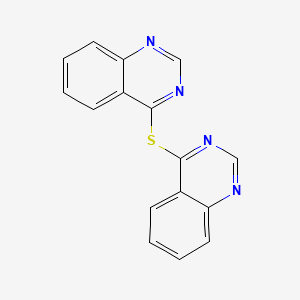
4,4'-Sulfanediyldiquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Sulfanediyldiquinazoline is an organic compound that belongs to the quinazoline family. Quinazolines are aromatic heterocycles with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring . This compound is characterized by the presence of a sulfur atom linking two quinazoline units, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Sulfanediyldiquinazoline typically involves the coupling of two quinazoline units through a sulfur linkage. One common method is the reaction of 4-chloroquinazoline with thiourea under basic conditions, followed by cyclization to form the desired product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
Industrial Production Methods: Industrial production of 4,4’-Sulfanediyldiquinazoline may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Sulfanediyldiquinazoline undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline rings or the sulfur linkage.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinazoline rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong acids or bases, depending on the nature of the substituent being introduced.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted quinazoline derivatives.
Scientific Research Applications
4,4’-Sulfanediyldiquinazoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-Sulfanediyldiquinazoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: By affecting these targets, 4,4’-Sulfanediyldiquinazoline can alter cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Quinazoline: The parent compound with a simpler structure.
Quinazolinone: A derivative with a carbonyl group at the 4-position.
4-Chloroquinazoline: A precursor in the synthesis of 4,4’-Sulfanediyldiquinazoline.
Uniqueness: 4,4’-Sulfanediyldiquinazoline is unique due to the sulfur linkage between two quinazoline units, which imparts distinct chemical reactivity and potential biological activities compared to its simpler analogs .
Properties
CAS No. |
88404-41-5 |
|---|---|
Molecular Formula |
C16H10N4S |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
4-quinazolin-4-ylsulfanylquinazoline |
InChI |
InChI=1S/C16H10N4S/c1-3-7-13-11(5-1)15(19-9-17-13)21-16-12-6-2-4-8-14(12)18-10-20-16/h1-10H |
InChI Key |
LHNRVOCHWFKBKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SC3=NC=NC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


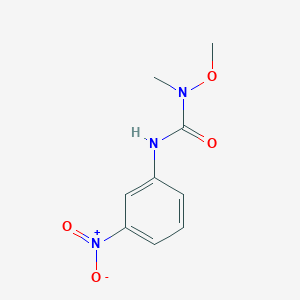
![Trimethyl[(3,5,5-trimethylhexyl)oxy]silane](/img/structure/B14382186.png)
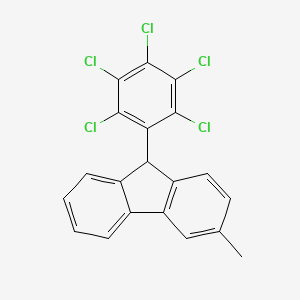
![N-{[4-(Pentyloxy)phenyl]methyl}formamide](/img/structure/B14382194.png)
![N-[Cyano(phenyl)methylidene]ethanehydrazonoyl chloride](/img/structure/B14382206.png)
![4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol](/img/structure/B14382213.png)
![1-(4-Methoxyphenyl)-3-[(prop-2-en-1-yl)amino]-1H-pyrrole-2,5-dione](/img/structure/B14382221.png)
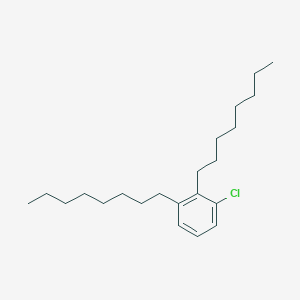

![2-[Bis(4-fluorophenyl)methylidene]-1,3-dithiane](/img/structure/B14382234.png)
